Perimed is classified as a medical device technology, specifically focusing on non-invasive blood flow measurement techniques. It employs laser speckle contrast imaging technology to provide real-time assessments of microcirculation, making it invaluable in various medical applications.
The synthesis of compounds related to Perimed technologies typically involves advanced optical and photonic techniques rather than traditional chemical synthesis. For instance, the development of the laser systems used in Perimed devices includes:
The synthesis process focuses on integrating these components into a functional device capable of precise measurements.
The molecular structure involved in Perimed's technology primarily relates to the optical properties of the materials used in the laser systems. While specific molecular structures are not detailed in the available literature, the key components include:
These components work together to create a system capable of measuring blood flow dynamics through light scattering principles.
These interactions are fundamental to the functioning of devices like those produced by Perimed.
The mechanism of action for Perimed's technology revolves around laser speckle contrast imaging. This method involves:
This non-invasive approach allows for real-time monitoring of microcirculation, which is essential for various medical assessments.
Perimed's devices exhibit several key physical properties:
Chemically, the components used are designed for biocompatibility and stability under physiological conditions, ensuring safe interaction with human tissues.
Perimed's technology has a wide range of applications, including:
The versatility and precision of Perimed's technology make it an essential tool in both clinical and research environments, significantly contributing to advancements in medical science.
Perimed’s technological legacy originates from a pivotal 1976 encounter when Professor Åke Öberg of Linköping University attended a conference in Ottawa, Canada, and discovered laser Doppler technology patented by the National Institutes of Health (NIH). Recognizing its revolutionary potential for noninvasive microcirculatory blood flow measurement—previously limited to invasive methods or nailfold capillaroscopy—Öberg initiated a university project in Sweden with students Gert Nilsson and Torsten Tenland. This foundational work culminated in the 1981 commercialization of PeriFlux 1D, the first commercial laser Doppler flowmetry (LDF) instrument, marking Perimed’s formal establishment. Early adoption surged in Japan and Germany, with university researchers particularly valuing its noninvasive nature for ethical approval efficiency [1] [9].
The 1990s–2000s saw transformative innovations:
Table 1: Milestones in Perimed’s Technological Evolution
Year | Development | Technological Significance |
---|---|---|
1981 | PeriFlux 1D launch | First commercial LDF instrument for microcirculation assessment |
1992 | PeriFlux 4000 introduction | Enhanced signal processing for quantitative perfusion analysis |
1993 | Iontophoresis-LDF integration | Enabled pharmacodynamic studies of microvascular reactivity |
2000 | Acquisition of PIM imaging technology | Foundation for laser speckle imaging products |
2010 | PeriCam PSI release | Real-time, non-contact perfusion imaging via LSCI |
2016 | PeriFlux 6000 Combined System | Integrated macro/microvascular assessments (pressure + TcpO₂) |
2021 | PeriCam PSI zoom functionality | High-resolution imaging for detailed anatomical visualization |
By 2024, Perimed had installed >4,000 instruments globally, with PeriFlux 6000 and PeriCam PSI as clinical cornerstones. Strategic partnerships (e.g., Lovell Government Services, Serendipity Partners) accelerated U.S. market expansion, emphasizing PeriFlux’s cart-based maneuverability and PeriCam’s intraoperative utility [1] [2] [8].
Perimed’s mission—"Saving limbs, saving lives, and reducing human suffering"—centers on transforming microcirculation research into actionable clinical diagnostics. Microcirculation serves as a biomarker for tissue viability, with disruptions indicating pathologies like diabetes or peripheral artery disease (PAD). Perimed’s devices bridge this gap by quantifying microvascular function through:
Table 2: Clinical Validation of Perimed’s Technologies in Evidence-Based Practice
Application | Device | Key Metric | Clinical Impact | Study |
---|---|---|---|---|
Burn depth assessment | PeriCam (LSCI) | Sensitivity: 97–100% | Superior to clinical assessment (70% accuracy) | Pape et al. [9] |
Diabetic foot healing | PeriFlux 6000 (SPP) | SPP ≥40 mmHg threshold | 30% higher healing probability (IWGDF 2023 guidelines) | Pan et al. [7] |
Microvascular research | PeriFlux EPOS | Vasomotion (4–10 cpm) | Detects rhythmic flow alterations in diabetes | Perimed [6] |
In critical care, Perimed’s technologies address "hemodynamic coherence"—harmonizing macrocirculatory optimization (e.g., blood pressure) with microcirculatory recovery. Persistent microcirculatory dysfunction post-resuscitation predicts organ failure, as demonstrated in septic shock studies where renal microcirculation impairment correlated with acute kidney injury despite normalized blood pressure [10]. PeriCam’s real-time visualization of functional capillary density aids fluid titration, preventing overload while ensuring tissue oxygenation [10].
Clinical adoption is exemplified by King’s College Hospital, where microcirculation integration reduced diabetic foot amputation rates to 0.9% (vs. 1.6% national average). Provocative tests (thermal/occlusion challenges) further enhance diagnostic sensitivity, revealing microvascular reserve deficiencies undetectable via static measurements [6] [7].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7